(4-Ethoxynaphthalen-1-yl)methanamine
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Overview
Description
(4-Ethoxynaphthalen-1-yl)methanamine is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with an ethoxy group at the 4-position and a methanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxynaphthalen-1-yl)methanamine typically involves the alkylation of 1-naphthol with diethyl sulfate in the presence of potassium carbonate to form 1-ethoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxynaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
(4-Ethoxynaphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (4-Ethoxynaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxynaphthalene: Lacks the methanamine group, making it less versatile in terms of functionalization.
4-Methoxynaphthalen-1-yl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and properties.
Naphthalene derivatives: Various naphthalene derivatives with different substituents can be compared based on their chemical and physical properties.
Uniqueness
(4-Ethoxynaphthalen-1-yl)methanamine is unique due to the presence of both an ethoxy group and a methanamine group on the naphthalene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
(4-ethoxynaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2,9,14H2,1H3 |
InChI Key |
SQXBARHNRUPULD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CN |
Origin of Product |
United States |
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